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Introduction

lopamidol is a non-ionic, water-soluble iodinated contrast agent widely used in diagnostic
imaging procedures. The quality and purity of lopamidol are critical for its safety and efficacy.
Regulatory bodies such as the United States Pharmacopeia (USP) and the British
Pharmacopoeia (BP) have established stringent quality control standards for lopamidol and its
formulations.

Desdiiodo lopamidol is a known impurity and a critical reference standard used in the quality
control of lopamidol. As a pharmaceutical reference standard, it is essential for analytical
method development, validation, and routine quality control testing, including impurity profiling
and stability studies.[1] This document provides detailed application notes and protocols for the
use of Desdiiodo lopamidol and other related compounds in the quality control of lopamidol,
aligning with pharmacopeial guidelines.

Data Presentation

The following tables summarize the key tests and acceptance criteria for lopamidol and
lopamidol Injection as specified in the USP and BP monographs.
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Table 1: Quality Control Specifications for lopamidol (API)

Test Specification Reference
A: Infrared Absorption B:
Evolution of violet vapors upon
Identification heating C: HPLC retention time  [2]
corresponds to USP lopamidol
RS
Assay 98.0% - 101.0% (dried basis) [2]
Specific Rotation -4.6° to -5.2° [3]
Loss on Drying < 0.5% [3]
Residue on Ignition <0.1% [2]
Free Aromatic Amine < 0.05% [1]

Free lodine

No red color in toluene layer

[1]

Limit of Free lodide

Report result

[1]

Related Compounds

Sum of all related compounds
<0.25%

[3]

Table 2: Quality Control Specifications for lopamidol Injection
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Test Specification Reference

A: Evolution of violet vapors
Identification from dried residue B: Thin- [1]

Layer Chromatography

95.0% - 105.0% of labeled

Assay [1]
amount

pH 6.5-7.5 [1]

Free Aromatic Amine < 0.05% [1]

Free lodine No red color in toluene layer [1][4]

Limit of Free lodide < 0.04 mg/mL [1]

) . < 0.6 USP Endotoxin Unit per

Bacterial Endotoxins o [1]

mg of iodine

] Meets requirements for small-
Particulate Matter L [1]
volume injections

Table 3: HPLC Chromatographic Parameters for Related Compounds Test (USP)

Parameter Value

Column 4.6-mm X 25-cm; 5-um packing L1
) Gradient of Water (Solution A) and

Mobile Phase .

Methanol:Water (3:1) (Solution B)

Flow Rate 1.0 mL/min

Detector UV 240 nm

Injection Volume 10 pL

Experimental Protocols

The control and analysis of impurities in lopamidol are crucial for ensuring its quality and safety.
[5] Analytical techniques such as high-performance liquid chromatography (HPLC) are
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essential for impurity profiling and quantification.[5]

Protocol for Identification, Assay, and Related
Compounds of lopamidol by HPLC

This protocol is a composite method based on USP guidelines for the analysis of lopamidol and
its related compounds.

Objective: To identify lopamidol, determine its purity (assay), and quantify related compounds,
including the use of a reference standard for an impurity like Desdiiodo lopamidol (which may
be designated as a specific related compound in the pharmacopeia, e.g., lopamidol Related
Compound B).

Materials:

lopamidol sample

e USP lopamidol RS

e USP lopamidol Related Compound A RS

o USP lopamidol Related Compound B RS (as a proxy for Desdiiodo lopamidol for system
suitability)

o Water, HPLC grade

e Methanol, HPLC grade

o Acetonitrile, HPLC grade

o Volumetric flasks, pipettes, and other standard laboratory glassware

HPLC system with a UV detector

Chromatographic Conditions:

e Column: C18, 4.6-mm x 25-cm; 5-um packing (L1)
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¢ Mobile Phase A: Water

e Mobile Phase B: Methanol and Water (3:1)

o Gradient Program:

Time (minutes) Solution A (%) Solution B (%)
0 100 0
18 100 0
28 0 100
40 0 100
42 100 0
| 501100 |0 |

Flow Rate: 1.0 mL/min

Detection Wavelength: 240 nm

Injection Volume: 10 pL

Column Temperature: Ambient

Procedure:

o System Suitability Solution Preparation:

o Accurately weigh and transfer about 10 mg of USP lopamidol RS and 10 mg of USP

lopamidol Related Compound B RS into a 1000-mL volumetric flask.

o Dissolve in and dilute to volume with water, and mix well.

» Standard Preparation (for Assay):
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o Accurately weigh about 20 mg of USP lopamidol RS, dissolve in about 10 mL of water,
and quantitatively dilute with water to obtain a solution with a known concentration of
about 80 pg/mL.

o Test Solution Preparation (for Assay and Related Compounds):
o Accurately weigh and transfer about 1.0 g of lopamidol into a 100-mL volumetric flask.
o Dissolve in and dilute to volume with water, and mix well.

o Chromatographic Analysis:

o Inject the System Suitability Solution and record the chromatograms. The resolution
between the peaks for lopamidol and lopamidol Related Compound B should be not less
than 2.0.

o Inject the Standard Preparation and the Test Solution.

o For identification, the retention time of the major peak in the Test Solution should
correspond to that of the Standard Preparation.

o Calculate the percentage of lopamidol in the portion of lopamidol taken using the peak
responses from the Standard Preparation and the Test Solution.

o Calculate the percentage of each related compound in the portion of lopamidol taken by
comparing the peak response of each impurity to the peak response of lopamidol Related
Compound B from the System Suitability Solution.

Protocol for Free Aromatic Amine Test

Objective: To limit the amount of free aromatic amine impurity in lopamidol.
Materials:
e lopamidol sample

o USP lopamidol Related Compound A RS
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e Hydrochloric acid

e Sodium nitrite solution (1 in 50)

o Ammonium sulfamate solution (3 in 25)

e N-(1-naphthyl)ethylenediamine dihydrochloride solution (1 in 1000)

o Water

e 25-mL volumetric flasks

e |ce bath

UV-Vis Spectrophotometer

Procedure:

Test Solution Preparation:

o Transfer 500 mg of lopamidol to a 25-mL volumetric flask.

o Add 20 mL of water and heat on a water bath if necessary to dissolve.

Standard Solution Preparation:

o Prepare a solution of USP lopamidol Related Compound A RS in water with a
concentration of 62.5 pg/mL.

o Transfer 1.6 mL of this solution to a 25-mL volumetric flask and add 18.4 mL of water.

Blank Preparation:

o Add 20 mL of water to a third 25-mL volumetric flask.

Reaction and Measurement:

o Place all three flasks in an ice bath, protected from light, for 5 minutes.
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o To each flask, add 1 mL of hydrochloric acid, mix, and let stand for 5 minutes.
o Add 1 mL of sodium nitrite solution, mix, and let stand for 5 minutes.

o Add 1 mL of ammonium sulfamate solution, shake, and let stand for 5 minutes.
o Add 1 mL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and mix.

o Remove the flasks from the ice bath and allow them to stand in a water bath at about 25°C
for 10 minutes.

o Dilute with water to volume and mix.

o Concomitantly determine the absorbance of the Test Solution and the Standard Solution at
500 nm, using the Blank Solution as the reference.

o The absorbance of the Test Solution should not be greater than that of the Standard
Solution.

Visualizations
lopamidol Quality Control Workflow

The following diagram illustrates the general workflow for the quality control of an lopamidol
drug substance batch.
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Caption: Quality control workflow for lopamidol API.
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Logical Relationship of lopamidol and Its Impurities

This diagram shows the relationship between the active pharmaceutical ingredient (lopamidol)
and its potential impurities, which can arise from the synthesis process or degradation.
Desdiiodo lopamidol is a key impurity that is monitored.
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Synthesis & Degradation
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Caption: Origin and control of lopamidol impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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